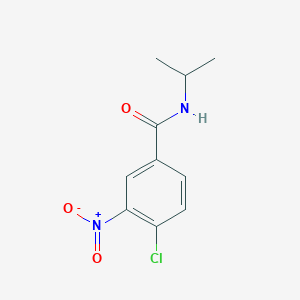

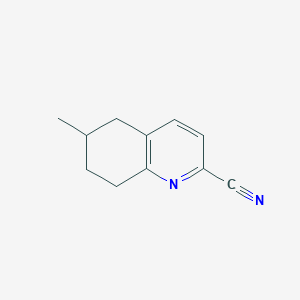

![molecular formula C13H14Cl2N2O2 B2736875 5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride CAS No. 2031260-73-6](/img/structure/B2736875.png)

5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-[6-(Chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride” is a chemical compound. The closest related compound found is “5-Chloro-6-(chloromethyl)-1,3-benzodioxole” which has a CAS Number: 23468-31-7 and a Linear Formula: C8H6O2Cl2 .

Molecular Structure Analysis

The molecular structure of “5-Chloro-6-(chloromethyl)-1,3-benzodioxole”, a related compound, has a Linear Formula: C8H6O2Cl2 . The exact molecular structure of “this compound” might differ slightly due to the presence of the ethylpyrazole group.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve chloromethylation. The Blanc chloromethylation is a common reaction involving aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes . The exact chemical reactions involving “this compound” might vary.Applications De Recherche Scientifique

Synthesis and Reactivity

The synthesis and chemical reactivity of pyrazole derivatives have been extensively studied. For instance, the synthesis of 4-nitroso-5-aminopyrazole derivatives and their salts, including hydrochlorides, has demonstrated the importance of tautomerism, protonation, and E/Z isomerism in determining the chemical and physical properties of these compounds. Such studies lay the groundwork for further modifications and applications of pyrazole derivatives in various fields (Holschbach et al., 2003).

Alkylation and Nucleophilic Substitution Reactions

Alkylation reactions of pyrazoles, including modifications at the N-alkyl group, have been explored to understand the electronic and steric influences on chemical reactivity. This research is crucial for designing pyrazole-based compounds with specific biological or chemical properties (Katritzky et al., 1983).

Biological Activities

The biological activities of pyrazole derivatives, including their cytostatic and antimicrobial effects, have been a subject of investigation. For example, certain bis-(halomethyl)pyrazoles have shown potent cytostatic activities in vitro cultures of HeLa cells and significant trichomonacidal activities against Trichomonas vaginalis. Such studies highlight the therapeutic potential of pyrazole derivatives in treating various diseases (Iturrino et al., 1987).

Herbicidal and Agricultural Applications

The synthesis and evaluation of pyrazole derivatives for herbicidal activity represent another significant area of research. Compounds like 4-acylpyrazole derivatives have been found to induce chlorosis in weeds, indicating their potential as selective herbicides for agricultural use (Konotsune et al., 1979).

Propriétés

IUPAC Name |

5-[6-(chloromethyl)-1,3-benzodioxol-4-yl]-1-ethylpyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2.ClH/c1-2-16-11(3-4-15-16)10-5-9(7-14)6-12-13(10)18-8-17-12;/h3-6H,2,7-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAZHPDNIPQXFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2=C3C(=CC(=C2)CCl)OCO3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2736792.png)

![3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2736793.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2736794.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2736796.png)

![2-Phenyl-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)butan-1-one](/img/structure/B2736800.png)

![Tricyclo[3.2.1.0,2,4]octan-3-amine](/img/structure/B2736801.png)

![methyl 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2736806.png)

![2-[(4-Chloro-2-nitrophenyl)amino]-2-methylpropan-1-ol](/img/structure/B2736811.png)